molecular formula C24H23N5O3 B2468719 1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923384-03-6

1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2468719
CAS RN: 923384-03-6
M. Wt: 429.48
InChI Key: CDDQRHUHECDLCH-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity

  • Synthesis and Biological Evaluation in Antidepressant Agents : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione show promise as potential antidepressant agents. These derivatives have been evaluated for serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Compounds in this series displayed potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A. Selected compounds demonstrated potential as antidepressants and anxiolytics in preliminary pharmacological in vivo studies (Zagórska et al., 2016).

Anxiolytic and Antidepressant Potential

  • Preclinical Studies Indicating Anxiolytic and Antidepressant Activities : A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent 5-HT(1A) receptor ligands. Preclinical studies suggested that specific derivatives exert anxiolytic-like activity and behave like antidepressants in animal models. This indicates the potential for developing new derivatives with anxiolytic and/or antidepressant activities (Zagórska et al., 2009).

Potential for Antidepressant and Anxiolytic Applications

  • Structure-Activity Relationships for Potential Antidepressant and Anxiolytic Agents : Another study focused on synthesizing and evaluating a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity than the corresponding purine-2,4,8-trione compounds. Some derivatives have been identified as potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

Antagonistic Activity Towards Adenosine Receptors

  • Synthesis and Evaluation as A3 Adenosine Receptor Antagonists : New derivatives of 1H-imidazo[2,1-f]purine-2,4-diones, with an additional fused ring on the xanthine nucleus, have shown potent and selective antagonistic activity towards A3 adenosine receptors. One compound in particular demonstrated high affinity with a Ki value of 0.8 nM, suggesting potential as a selective A3 adenosine receptor antagonist (Baraldi et al., 2005).

properties

IUPAC Name

2,4,7-trimethyl-6-[2-[(4-methylphenyl)methoxy]phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-9-11-17(12-10-15)14-32-19-8-6-5-7-18(19)29-16(2)13-28-20-21(25-23(28)29)26(3)24(31)27(4)22(20)30/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDQRHUHECDLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2N3C(=CN4C3=NC5=C4C(=O)N(C(=O)N5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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